2,4-Dichloro-6-(chloromethyl)-5-methylpyrimidine

Übersicht

Beschreibung

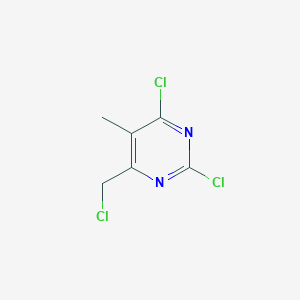

2,4-Dichloro-6-(chloromethyl)-5-methylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of two chlorine atoms at positions 2 and 4, a chloromethyl group at position 6, and a methyl group at position 5. It is a versatile intermediate used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

Vorbereitungsmethoden

The synthesis of 2,4-Dichloro-6-(chloromethyl)-5-methylpyrimidine typically involves the chlorination of 5-methylpyrimidine derivatives. One common method includes the reaction of 5-methylpyrimidine with phosphorus oxychloride (POCl3) and chlorine gas (Cl2) under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, at elevated temperatures. The resulting product is then purified through recrystallization or distillation to obtain the desired compound with high purity .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The compound undergoes regioselective substitutions due to the differential reactivity of its chlorine atoms and chloromethyl group.

Substitution at Chloromethyl Group

The chloromethyl group (-CH₂Cl) is highly reactive, often participating in SN2 reactions with amines or alcohols.

Example Reaction :

Reaction with 4,5-dihydrothiazol-2-amine in chloroform at −5°C yields 2-chloro-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine via a combined substitution and addition-elimination mechanism (Scheme 1) .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4,5-Dihydrothiazol-2-amine | CHCl₃, −5°C → 0°C | 2-Chloro-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine | 44–85% |

Substitution at Pyrimidine Chlorines

The 2- and 4-chloro positions exhibit distinct reactivities. Computational studies (condensed Fukui indices) confirm that the 4-Cl is less reactive than the 2-Cl .

Example Reaction :

Methoxylation using sodium methoxide (NaOMe) in methanol substitutes the 4-Cl group selectively .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaOMe | MeOH, rt, 12–20 h | 2-Chloro-4-methoxy-5-methylpyrimidine | 62–74% |

Cyclization Reactions

The chloromethyl group facilitates cyclization with binucleophiles to form fused heterocycles.

Example Reaction :

Reaction with 2-aminobenzyl alcohol forms pyrimidoindole derivatives under mild conditions.

| Reagent | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| 2-Aminobenzyl alcohol | Mild heating | Pyrimido[4,5-b]indol-8-amine derivatives | Kinase inhibition (e.g., EGFR) |

Alkylation Reactions

The chloromethyl group reacts with alkyl halides in the presence of bases like triethylamine (Et₃N) to form N-alkylated derivatives.

Example Reaction :

Heating with ethyl bromide in ethanol produces 2-ethyl-4-methyl-pyrimido-thiazolo-pyrimidine .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl bromide | EtOH, Et₃N, reflux, 5 h | 2-Ethyl-4-methyl-7,8-dihydro-5H-pyrimido... | 70–80% |

Oxidation and Reduction

While direct oxidation/reduction of 2,4-dichloro-6-(chloromethyl)-5-methylpyrimidine is less documented, related pyrimidines show:

-

Oxidation : Conversion to pyrimidine N-oxides using H₂O₂ or peracids.

-

Reduction : Dechlorination to 5-methylpyrimidine derivatives via catalytic hydrogenation (Pd/C).

Key Reaction Trends

-

Regioselectivity : Chloromethyl substitution precedes 4-Cl substitution due to higher electrophilicity.

-

Solvent Dependence : Polar aprotic solvents (e.g., CHCl₃) favor SN2 mechanisms, while protic solvents (e.g., MeOH) promote SN1 pathways.

-

Temperature Sensitivity : Lower temperatures (−5°C) minimize side reactions during cyclization .

Wissenschaftliche Forschungsanwendungen

Pharmaceuticals

- Antiviral Agents : The compound serves as an intermediate in synthesizing various antiviral drugs. Its ability to inhibit key enzymes involved in viral replication makes it valuable in developing treatments for viral infections.

- Anticancer Compounds : Research indicates that derivatives of this pyrimidine can inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. For instance, studies have shown that certain synthesized compounds exhibit potent activity against various cancer cell lines, demonstrating IC50 values comparable to established chemotherapeutics .

- Anti-inflammatory Drugs : The compound has been linked to anti-inflammatory activity through its ability to inhibit cyclooxygenase (COX) enzymes. In vitro studies reported IC50 values for COX-2 inhibition that are competitive with existing anti-inflammatory medications .

Agrochemicals

- Herbicides : Its structural properties allow it to inhibit specific biological pathways in plants, making it effective for developing selective herbicides that target unwanted vegetation while preserving crop health.

- Fungicides and Insecticides : The compound is utilized in synthesizing fungicides and insecticides due to its efficacy in disrupting metabolic processes in pests, thereby enhancing agricultural productivity.

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of 2,4-Dichloro-6-(chloromethyl)-5-methylpyrimidine showed significant cytotoxicity against breast cancer cell lines with IC50 values lower than those of standard treatments .

- Anti-inflammatory Efficacy : In vivo experiments indicated that certain derivatives exhibited stronger anti-inflammatory effects than traditional drugs like indomethacin, with reduced COX-2 and iNOS expression levels .

- Agricultural Applications : Field trials using formulations based on this compound have shown promising results in controlling weed populations while maintaining crop yields, showcasing its potential as an eco-friendly herbicide .

Wirkmechanismus

The mechanism of action of 2,4-Dichloro-6-(chloromethyl)-5-methylpyrimidine depends on its specific application. In pharmaceuticals, it often acts by inhibiting key enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes essential for the survival of pathogens or cancer cells . The molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Vergleich Mit ähnlichen Verbindungen

2,4-Dichloro-6-(chloromethyl)-5-methylpyrimidine can be compared with other similar compounds, such as:

2,4-Dichloro-5-methylpyrimidine: Lacks the chloromethyl group at position 6, resulting in different reactivity and applications.

2,4,6-Trichloropyrimidine:

2,4-Dichloro-6-methylpyrimidine: Similar structure but without the chloromethyl group, leading to variations in its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and versatility in various chemical transformations.

Biologische Aktivität

2,4-Dichloro-6-(chloromethyl)-5-methylpyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which allows it to interact with various biological targets, potentially leading to therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C7H5Cl3N2. Its structure includes:

- Two chlorine atoms at positions 2 and 4,

- A chloromethyl group at position 6,

- A methyl group at position 5.

This structural configuration contributes to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including anti-inflammatory and antimicrobial properties. Below are key findings from various studies.

Anti-inflammatory Activity

A study highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. The compound was tested against cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The results indicated that this compound could inhibit COX activity, thereby reducing inflammation.

Table 1: Inhibitory Potency Against COX Enzymes

| Compound | IC50 (µM) |

|---|---|

| This compound | TBD |

| Celecoxib | 0.04 |

| Diclofenac | 0.04 |

Note: TBD indicates that specific IC50 values for the compound were not provided in the source material but are under investigation.

Antimicrobial Activity

Another aspect of its biological profile includes antimicrobial effects. Research has shown that pyrimidine derivatives can possess significant antibacterial activity. The mechanism is believed to involve interference with bacterial DNA synthesis.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of halogen substituents (like chlorine) enhances the biological activity of pyrimidine derivatives. The chloromethyl group at position 6 appears to be particularly influential in modulating the compound's interaction with biological targets.

Case Studies

- In Vivo Studies : In a study involving carrageenan-induced paw edema in rats, compounds similar to this compound demonstrated significant reductions in inflammation compared to control groups.

- In Vitro Assays : In vitro assays assessing COX enzyme inhibition showed promising results for several pyrimidine derivatives, suggesting that modifications to the pyrimidine core could yield compounds with enhanced therapeutic profiles.

Eigenschaften

IUPAC Name |

2,4-dichloro-6-(chloromethyl)-5-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl3N2/c1-3-4(2-7)10-6(9)11-5(3)8/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXCGIXGYGDYWGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1Cl)Cl)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.